REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](C)[C:5](C#N)=[N:6][CH:7]=1.[OH-:11].[Na+].[CH3:13][CH2:14][OH:15]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:5])[C:13]([C:14]([OH:11])=[O:15])=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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24 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)C#N)C
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Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to RT
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated
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Type
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ADDITION
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Details
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diluted with water
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Type
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ADDITION
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Details
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the pH of the solution was adjusted to 4 by addition of 5N HCl
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Type
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CUSTOM
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Details
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The solid that precipitated
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Type
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FILTRATION
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Details
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was filtered
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Type
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EXTRACTION
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Details
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The filtrate was extracted with EtOAc (2×)
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Type
|
EXTRACTION
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Details
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extracted with EtOAc (2×)
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid obtained from all the workup steps
|
Type
|
CUSTOM
|
Details
|
dried in a high vac oven at 40° C. for 12 h
|
Duration
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12 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 140 mmol | |
AMOUNT: MASS | 24.1 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |